molecular formula C21H19ClN4O4 B1674733 Lenvatinib CAS No. 417716-92-8

Lenvatinib

Katalognummer: B1674733
CAS-Nummer: 417716-92-8
Molekulargewicht: 426.9 g/mol
InChI-Schlüssel: WOSKHXYHFSIKNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lenvatinib, sold under the brand name Lenvima, is an anti-cancer medication developed by Eisai Co. It is primarily used for the treatment of certain types of thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. This compound functions as a multiple kinase inhibitor, targeting various receptors involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3 .

Wissenschaftliche Forschungsanwendungen

Hepatocellular Carcinoma (HCC)

Lenvatinib has been validated in clinical trials for the treatment of unresectable HCC. The REFLECT trial demonstrated its non-inferiority to sorafenib, with median overall survival rates of 13.6 months compared to 12.3 months for sorafenib. Furthermore, this compound showed a higher objective response rate (40.6% vs. 18.8%) and prolonged progression-free survival (7.3 months vs. 3.6 months) .

Table 1: Clinical Outcomes in HCC Treatment

TreatmentMedian Overall SurvivalObjective Response RateProgression-Free Survival
This compound13.6 months40.6%7.3 months
Sorafenib12.3 months18.8%3.6 months

Differentiated Thyroid Cancer

This compound is FDA-approved for treating radioactive iodine-refractory differentiated thyroid cancer. In clinical studies, it has shown significant efficacy, leading to improved progression-free survival rates compared to traditional therapies .

Renal Cell Carcinoma

Combination Therapies

This compound is frequently evaluated in combination with other therapeutic agents to enhance efficacy:

  • This compound plus Pembrolizumab : A phase 2 study (LEAP-005) reported a 26% objective response rate in patients with advanced ovarian cancer treated with this combination .
  • This compound plus Atezolizumab : Research indicates promising results in patients with HCC who have high tumor burdens .

Case Studies and Real-World Evidence

A prospective study involving patients with advanced HCC excluded from the REFLECT trial indicated that this compound remains effective even in high-burden cases, particularly among Child-Pugh A patients, showing median overall survival rates of 19.7 months .

Another study highlighted the safety profile of this compound in real-world settings, noting that while it is generally well-tolerated, there is a higher incidence of adverse events in patients with compromised liver function (Child-Pugh B) .

Future Directions and Research Opportunities

Ongoing research aims to identify biomarkers that predict responses to this compound and explore its potential in combination therapies targeting various angiogenic pathways to overcome resistance mechanisms . Additionally, studies are investigating its application across multiple cancer types beyond those currently approved.

Wirkmechanismus

Target of Action

Lenvatinib is a receptor tyrosine kinase (RTK) inhibitor that primarily targets vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other RTKs implicated in pathogenic angiogenesis, tumor growth, and cancer progression, including fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET .

Mode of Action

This compound works by blocking the action of these abnormal proteins that signal cancer cells to multiply . This interaction with its targets helps stop the spread of cancer cells . It blocks cell proteins and signals directed at blood vessels that help the cancer to survive .

Biochemical Pathways

The inhibition of these RTKs disrupts several key pathways involved in cell proliferation, migration, apoptosis, and differentiation . It also affects pathogenic angiogenesis, lymphogenesis, tumor growth, and cancer progression . In particular, VEGF has been identified as a crucial regulator of both physiological and pathological angiogenesis, and increased expression of VEGF is associated with a poor prognosis in many types of cancers .

Pharmacokinetics

Following oral administration, this compound is absorbed rapidly and is metabolized extensively prior to excretion . This metabolism is mediated by multiple pathways, and several metabolites of this compound have been identified . Exposure to this compound is increased in patients with severe hepatic impairment, indicating that dose reduction must be considered for those patients .

Result of Action

The result of this compound’s action is the suppression of angiogenesis, inhibition of tumor cell proliferation, and promotion of apoptosis . This leads to the prevention of tumor growth and spread . With the gradual increase in this compound application, the inevitable progression of resistance to this compound is becoming more prevalent .

Action Environment

The action of this compound can be influenced by various environmental factors. In patients with severe hepatic impairment, the exposure to this compound is increased, indicating that the liver’s condition can influence the drug’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

Lenvatinib inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4). It also inhibits other receptor tyrosine kinases (RTKs) that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression, including fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET .

Cellular Effects

This compound has been shown to promote apoptosis, suppress angiogenesis, inhibit tumor cell proliferation, and modulate the immune response . It has been found to induce a G1 phase arrest, suppress cell proliferation in a dose-dependent manner, and diminish both the clonogenic ability and migratory activity of ER+ cells .

Molecular Mechanism

Temporal Effects in Laboratory Settings

The progression of resistance to this compound has been observed with its increased application. The mechanisms underlying the development of this compound resistance in tumor therapy are related to the regulation of cell death or proliferation, histological transformation, metabolism, transport processes, and epigenetics .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit tumor growth and reduce microvessel density in brain lesions at optimal doses . High doses of this compound inhibited the proliferation and migration of pericytes .

Metabolic Pathways

This compound is metabolized extensively prior to excretion. This metabolism is mediated by multiple pathways, and several metabolites of this compound have been identified .

Transport and Distribution

Subcellular Localization

The subcellular localization of this compound is predominantly cytoplasmic .

Analyse Chemischer Reaktionen

Lenvatinib unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Metaboliten, die einen Teil der pharmakologischen Aktivität der Ausgangssubstanz behalten .

Vergleich Mit ähnlichen Verbindungen

Lenvatinib wird oft mit anderen Tyrosinkinaseinhibitoren wie Sorafenib und Sunitinib verglichen. Obwohl alle drei Medikamente mehrere Kinasen angreifen, hat this compound ein breiteres Wirkungsspektrum, insbesondere gegen FGFR, was zu seinem einzigartigen Wirksamkeitsprofil beiträgt . Sorafenib und Sunitinib hingegen haben unterschiedliche primäre Ziele und werden in leicht unterschiedlichen klinischen Kontexten eingesetzt.

Ähnliche Verbindungen

  • Sorafenib
  • Sunitinib
  • Pazopanib
  • Axitinib

Die einzigartige Kombination von Zielmolekülen von this compound und seine Fähigkeit, mehrere an der Krebsentwicklung beteiligte Signalwege zu hemmen, machen es zu einer wertvollen Ergänzung des Arsenals an Antikrebstherapien .

Biologische Aktivität

Lenvatinib is an oral multitargeted tyrosine kinase inhibitor (TKI) that has gained significant attention for its biological activity in treating various cancers, particularly differentiated thyroid carcinoma, hepatocellular carcinoma (HCC), and renal cell carcinoma. This article provides a comprehensive overview of the biological mechanisms, efficacy, and safety of this compound based on diverse research findings.

This compound exerts its therapeutic effects primarily through the inhibition of several key receptor tyrosine kinases involved in angiogenesis and tumor growth. The main targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1-3)
  • Fibroblast Growth Factor Receptors (FGFR1-4)
  • Platelet-Derived Growth Factor Receptor Alpha (PDGFRα)
  • KIT
  • RET

The inhibition of these receptors disrupts the signaling pathways essential for angiogenesis, which is crucial for tumor growth and metastasis. Specifically, this compound's potent inhibition of VEGFRs leads to decreased blood vessel formation within tumors, while FGFR inhibition can reverse resistance to VEGF blockade, enhancing antitumor effects .

Thyroid Cancer

In the SELECT trial, this compound demonstrated significant efficacy in patients with radioiodine-refractory differentiated thyroid cancer. The median progression-free survival (PFS) was approximately 18 months for those receiving this compound compared to just 3 months for the placebo group (HR: 0.24; p < 0.0001) . A meta-analysis indicated that this compound provided clinical benefits to 71.7% of patients with thyroid cancer, although serious adverse events were reported in 57.4% of cases .

Hepatocellular Carcinoma

The REFLECT trial established this compound as non-inferior to sorafenib regarding overall survival in patients with advanced HCC. The median overall survival was 13.6 months for this compound compared to 12.3 months for sorafenib, with a median time to progression of 8.9 months versus 3.7 months . A prospective study focusing on real-world settings highlighted that this compound is safe and effective, particularly in patients with Child-Pugh A liver function status .

Safety Profile

The safety profile of this compound has been characterized by a range of adverse events (AEs), which vary depending on the underlying liver function of patients:

  • Child-Pugh A : Lower incidence of severe AEs (80.9%) and discontinuation rates (17%).
  • Child-Pugh B : Higher incidence of severe AEs (100%) and discontinuation rates (33.3%) .

Despite its efficacy, careful monitoring is essential due to the potential for significant toxicities associated with treatment.

Case Studies

Recent case reports illustrate the practical application of this compound in clinical settings:

  • Case Report on HCC : Two patients with unresectable HCC were treated with this compound; however, both discontinued due to low tolerability despite initial positive responses .
  • Real-Life Experience : A cohort study involving multiple centers showed that this compound led to marked tumor shrinkage in patients with advanced HCC .

In Vitro and In Vivo Studies

This compound's biological activity has been further elucidated through various preclinical studies:

  • Kinase Inhibition Profile : this compound showed strong inhibitory effects on VEGFRs with IC50 values ranging from 2.3 nmol/L to 4.7 nmol/L across different receptors .
  • Metabolism Studies : Research indicated that certain flavonoids could inhibit the metabolism of this compound, potentially affecting its pharmacokinetics and therapeutic efficacy .

Eigenschaften

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSKHXYHFSIKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194605
Record name Lenvatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lenvatinib is a receptor tyrosine kinase (RTK) inhibitor that inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4). Lenvatinib also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression in addition to their normal cellular functions, including fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet derived growth factor receptor alpha (PDGFRα), KIT, and RET.
Record name Lenvatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09078
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

417716-92-8
Record name Lenvatinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=417716-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lenvatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417716928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lenvatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09078
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lenvatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LENVATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE083865G2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To dimethylsulfoxide (20 mL) were added 7-methoxy-4-chloro-quinoline-6-carboxamide (0.983 g), 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (1.13 g) and cesium carbonate (2.71 g), followed by heating and stirring at 70° C. for 23 hours. After the reaction mixture was allowed to cool down to room temperature, water (50 mL) was added, and the produced crystals were collected by filtration to give 1.56 g of the title compound (88% yield).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.983 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.71 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

In a reaction vessel were placed 7-methoxy-4-chloro-quinoline-6-carboxamide (5.00 kg, 21.13 mol), dimethylsulfoxide (55.05 kg), 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (5.75 kg, 25.35 mol) and potassium t-butoxide (2.85 kg, 25.35 mol) in that order, under a nitrogen atmosphere. After stirring at 20° C. for 30 minutes, the temperature was raised to 65° C. over a period of 2.5 hours. After stirring at the same temperature for 19 hours, 33% (v/v) acetone water (5.0 L) and water (10.0 L) were added dropwise over a period of 3.5 hours. Upon completion of the dropwise addition, the mixture was stirred at 60° C. for 2 hours, and 33% (v/v) acetone water (20.0 L) and water (40.0 L) were added dropwise at 55° C. or higher over a period of 1 hour. After then stirring at 40° C. for 16 hours, the precipitated crystals were collected by filtration using a nitrogen pressure filter, and the crystals were washed with 33% (v/v) acetone water (33.3 L), water (66.7 L) and acetone (50.0 L) in that order. The obtained crystals were dried at 60° C. for 22 hours using a conical vacuum drier to give 7.78 kg of the title compound (96.3% yield).
Quantity
5 kg
Type
reactant
Reaction Step One
Quantity
55.05 kg
Type
reactant
Reaction Step Two
Quantity
5.75 kg
Type
reactant
Reaction Step Three
Quantity
2.85 kg
Type
reactant
Reaction Step Four
Name
Quantity
40 L
Type
solvent
Reaction Step Five
Quantity
20 L
Type
solvent
Reaction Step Five
Name
Quantity
10 L
Type
solvent
Reaction Step Six
Quantity
5 L
Type
solvent
Reaction Step Six
Yield
96.3%

Synthesis routes and methods III

Procedure details

Phenyl N-(4-(6-carbamoyl-7-methoxy-4-quinolyl)oxy-2-chlorophenyl)carbamate (17.5 g, 37.7 mmol) disclosed in WO 02/32872 was dissolved in N,N-dimethylformamide (350 mL), and then cyclopropylamine (6.53 mL, 94.25 mmol) was added to the reaction mixture under a nitrogen atmosphere, followed by stirring overnight at room temperature. To the mixture was added water (1.75 L), and the mixture was stirred. Precipitated crude crystals were collected by filtration, washed with water, and dried at 70° C. for 50 min. To the obtained crude crystals was added ethanol (300 mL), and then the mixture was heated under reflux for 30 min to dissolve, followed by stirring overnight to cool slowly down to room temperature. Precipitated crystals was collected by filtration and dried under vacuum, and then further dried at 70° C. for 8 hours to give the titled crystals (12.91 g; 80.2%).
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
6.53 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.75 L
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lenvatinib
Reactant of Route 2
Reactant of Route 2
Lenvatinib
Reactant of Route 3
Reactant of Route 3
Lenvatinib
Reactant of Route 4
Reactant of Route 4
Lenvatinib
Reactant of Route 5
Lenvatinib
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Lenvatinib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.